molecular formula C12H10F4N2O2 B8482906 1-(3-Fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-one

1-(3-Fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-one

Cat. No. B8482906
M. Wt: 290.21 g/mol
InChI Key: NAFRKOXCAGGJOW-UHFFFAOYSA-N
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Patent
US08987443B2

Procedure details

To a 0.5-L flask equipped with a nitrogen inlet, a thermocouple, an additional funnel, and a mechanical stirrer were added 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile dihydrochloride salt (6, 20 g, 56.78 mmol), dichloromethane (200 mL) and triethylamine (TEA, 16.62 mL, 119.2 mmol, 2.1 equiv) at ambient temperature. The mixture was stirred at ambient temperature for 30 minutes before 1-(3-fluoro-2-(trifluoromethyl)-isonicotinoyl)piperidin-4-one (7, 17.15 g, 57.91 mmol, 1.02 equiv) was added to the mixture. The mixture was then treated with sodium triacetoxyborohydride (25.34 g, 113.6 mmol, 2.0 equiv) in 5 minutes at ambient temperature (below 26° C.). The resulting reaction mixture was stirred at ambient temperature for 2 hours. After the reaction was complete as monitored by HPLC, the reaction mixture was quenched with saturated NaHCO3 aqueous solution (200 mL). The two phases were separated and the aqueous phase was extracted with methylene chloride (200 mL). The combined organic phase was washed with 4% brine (100 mL) followed by solvent switch of methylene chloride to acetone by distillation. The resulting solution of the desired crude product (8) in acetone was directly used for the subsequent adipate salt formation. A small portion of solution was purified by column chromatography (SiO2, 0-10% of MeOH in EtOAc gradient elution) to afford the analytically pure 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile (8 free base) as an off-white solid. For 8: 1H NMR (400 MHz, DMSO-d6) δ 12.17 (d, J=2.8 Hz, 1H), 8.85 (s, 1H), 8.70 (m, 2H), 8.45 (s, 1H), 7.93 (t, J=4.7 Hz, 1H), 7.63 (dd, J=3.6, 2.3 Hz, 1H), 7.09 (dd, J=3.6, 1.7 Hz, 1H), 4.10 (m, 1H), 3.78 (d, J=7.9 Hz, 2H), 3.61 (t, J=7.9 Hz, 1H), 3.58 (s, 2H), 3.46 (m, 1H), 3.28 (t, J=10.5 Hz, 1H), 3.09 (ddd, J=13.2, 9.5, 3.1 Hz, 1H), 2.58 (m, 1H), 1.83-1.75 (m, 1H), 1.70-1.63 (m, 1H), 1.35-1.21 (m, 2H) ppm; 13C NMR (101 MHz, DMSO-d6) δ 160.28, (153.51, 150.86), 152.20, 150.94, 149.62, (146.30, 146.25), 139.48, (134.78, 134.61), (135.04, 134.92, 134.72, 134.60, 134.38, 134.26, 134.03, 133.92), 129.22, 127.62, 126.84, 121.99, 122.04, (124.77, 122.02, 119.19, 116.52), 117.39, 113.00, 99.99, 61.47, 60.49, 57.05, 44.23, 28.62, 27.88, 27.19 ppm; C26H23F4N9O (MW, 553.51), LCMS (EI) m/e 554.1 (M++H).
Quantity
16.62 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[N:3]1[C:8]2[NH:9][CH:10]=[CH:11][C:7]=2[C:6]([C:12]2[CH:13]=[N:14][N:15]([C:17]3([CH2:21][C:22]#[N:23])[CH2:20][NH:19][CH2:18]3)[CH:16]=2)=[N:5][CH:4]=1.C(N(CC)CC)C.[F:31][C:32]1[C:46]([C:47]([F:50])([F:49])[F:48])=[N:45][CH:44]=[CH:43][C:33]=1[C:34]([N:36]1[CH2:41][CH2:40][C:39](=O)[CH2:38][CH2:37]1)=[O:35].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl>[N:3]1[C:8]2[NH:9][CH:10]=[CH:11][C:7]=2[C:6]([C:12]2[CH:13]=[N:14][N:15]([C:17]3([CH2:21][C:22]#[N:23])[CH2:20][N:19]([CH:39]4[CH2:40][CH2:41][N:36]([C:34](=[O:35])[C:33]5[CH:43]=[CH:44][N:45]=[C:46]([C:47]([F:50])([F:49])[F:48])[C:32]=5[F:31])[CH2:37][CH2:38]4)[CH2:18]3)[CH:16]=2)=[N:5][CH:4]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
Cl.Cl.N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CNC2)CC#N
Name
Quantity
16.62 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
17.15 g
Type
reactant
Smiles
FC1=C(C(=O)N2CCC(CC2)=O)C=CN=C1C(F)(F)F
Step Three
Name
Quantity
25.34 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 0.5-L flask equipped with a nitrogen inlet
ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with saturated NaHCO3 aqueous solution (200 mL)
CUSTOM
Type
CUSTOM
Details
The two phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with methylene chloride (200 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with 4% brine (100 mL)
DISTILLATION
Type
DISTILLATION
Details
followed by solvent switch of methylene chloride to acetone by distillation
CUSTOM
Type
CUSTOM
Details
A small portion of solution was purified by column chromatography (SiO2, 0-10% of MeOH in EtOAc gradient elution)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CN(C2)C2CCN(CC2)C(C2=C(C(=NC=C2)C(F)(F)F)F)=O)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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